molecular formula C18H16BrN3O3 B11381332 4-bromo-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

4-bromo-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B11381332
M. Wt: 402.2 g/mol
InChI Key: KXLOJTSWIWZPJR-UHFFFAOYSA-N
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Description

4-bromo-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a propoxyphenyl group, and an oxadiazole ring

Preparation Methods

The synthesis of 4-bromo-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling reactions: The final step involves coupling the brominated oxadiazole intermediate with 4-propoxyphenylamine under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

4-bromo-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or THF. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-bromo-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring and the bromine atom play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

4-bromo-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can be compared with other similar compounds, such as:

    4-bromo-N-(3-methoxy-4-propoxybenzyl)benzamide: This compound has a similar structure but with a methoxy group instead of the oxadiazole ring.

    4-bromo-7-(4-methoxyphenyl)-2,1,3-benzothiadiazole: This compound contains a benzothiadiazole ring instead of the oxadiazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H16BrN3O3

Molecular Weight

402.2 g/mol

IUPAC Name

4-bromo-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C18H16BrN3O3/c1-2-11-24-15-9-5-12(6-10-15)16-17(22-25-21-16)20-18(23)13-3-7-14(19)8-4-13/h3-10H,2,11H2,1H3,(H,20,22,23)

InChI Key

KXLOJTSWIWZPJR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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